molecular formula C12H21Cl4O3P B14313673 Bis(2,3-dichloropropyl) cyclohexylphosphonate CAS No. 113575-75-0

Bis(2,3-dichloropropyl) cyclohexylphosphonate

Cat. No.: B14313673
CAS No.: 113575-75-0
M. Wt: 386.1 g/mol
InChI Key: KIPXAJVIEMYKMN-UHFFFAOYSA-N
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Description

Bis(2,3-dichloropropyl) cyclohexylphosphonate is a chemical compound known for its unique structure and properties. It is an ester of phosphonic acid and is characterized by the presence of two 2,3-dichloropropyl groups and a cyclohexyl group attached to the phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,3-dichloropropyl) cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with 2,3-dichloropropanol. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme can be represented as follows:

Cyclohexylphosphonic dichloride+2(2,3-dichloropropanol)Bis(2,3-dichloropropyl) cyclohexylphosphonate+2HCl\text{Cyclohexylphosphonic dichloride} + 2 \text{(2,3-dichloropropanol)} \rightarrow \text{this compound} + 2 \text{HCl} Cyclohexylphosphonic dichloride+2(2,3-dichloropropanol)→Bis(2,3-dichloropropyl) cyclohexylphosphonate+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dichloropropyl) cyclohexylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of substituted phosphonates .

Scientific Research Applications

Bis(2,3-dichloropropyl) cyclohexylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis(2,3-dichloropropyl) cyclohexylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include phosphorylation and dephosphorylation reactions, which are critical in regulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,3-dichloropropyl) cyclohexylphosphonate is unique due to its specific combination of 2,3-dichloropropyl and cyclohexyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

113575-75-0

Molecular Formula

C12H21Cl4O3P

Molecular Weight

386.1 g/mol

IUPAC Name

bis(2,3-dichloropropoxy)phosphorylcyclohexane

InChI

InChI=1S/C12H21Cl4O3P/c13-6-10(15)8-18-20(17,19-9-11(16)7-14)12-4-2-1-3-5-12/h10-12H,1-9H2

InChI Key

KIPXAJVIEMYKMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(=O)(OCC(CCl)Cl)OCC(CCl)Cl

Origin of Product

United States

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